

An In-Depth Technical Guide to Furfuryl Methacrylate (CAS 3454-28-2)

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Compound of Interest

Compound Name: Furfuryl methacrylate

Cat. No.: B1215820

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Introduction

Furfuryl methacrylate (FMA), with the CAS number 3454-28-2, is a versatile monomer derived from renewable resources, making it an attractive component in the development of sustainable polymers.[1][2] Its unique chemical structure, featuring both a polymerizable methacrylate group and a reactive furan moiety, allows for a dual-reaction pathway. This enables the synthesis of a wide array of polymers with tunable properties and functionalities.[3] The methacrylate group readily participates in free-radical and controlled radical polymerization, while the furan ring can undergo Diels-Alder cycloaddition reactions, paving the way for the creation of self-healing and thermally reversible materials.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, polymerization, and key applications of **furfuryl methacrylate**, with a focus on its potential in biomedical and drug delivery systems.

Chemical and Physical Properties

Furfuryl methacrylate is a colorless to slightly yellow liquid with a characteristic odor.[5] It is a hydrophobic monomer that is soluble in many organic solvents but has limited solubility in water.[2][5] The presence of the furan ring imparts unique chemical reactivity, while the methacrylate group allows for the formation of high molecular weight polymers.[3] For safe handling and storage, FMA is often stabilized with an inhibitor like monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization.[1][6]

Table 1: Physical and Chemical Properties of **Furfuryl Methacrylate**

Property	Value	Reference(s)
CAS Number	3454-28-2	[1][7]
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molecular Weight	166.17 g/mol	[3][8]
Appearance	Colorless to slightly yellow clear liquid	[1][5]
Density	1.078 - 1.09 g/mL at 25 °C	[1][9][10]
Boiling Point	80-82 °C at 5 mmHg	[6][9][10]
Refractive Index (n _{20/D})	1.482	[6][9][10]
Flash Point	91 °C (195.8 °F) - closed cup	[10]
InChI Key	DWXAVNJYFLGAEF-UHFFFAOYSA-N	[6][7]
SMILES	<chem>CC(=C)C(=O)OCC1=CC=CO1</chem>	[7]

Synthesis of Furfuryl Methacrylate

Furfuryl methacrylate can be synthesized through two primary methods: direct esterification and transesterification.

Acid-Catalyzed Esterification

This conventional method involves the direct reaction of furfuryl alcohol with methacrylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[3] The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester and water.[3]

Experimental Protocol: Acid-Catalyzed Esterification (General Procedure)

- **Reaction Setup:** A round-bottom flask is equipped with a reflux condenser, a Dean-Stark trap to remove water, and a magnetic stirrer.

- **Reagents:** Furfuryl alcohol, methacrylic acid (in slight excess), a catalytic amount of p-toluenesulfonic acid, and a suitable solvent (e.g., toluene) are added to the flask.
- **Reaction:** The mixture is heated to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or by the amount of water collected.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **furfuryl methacrylate**.

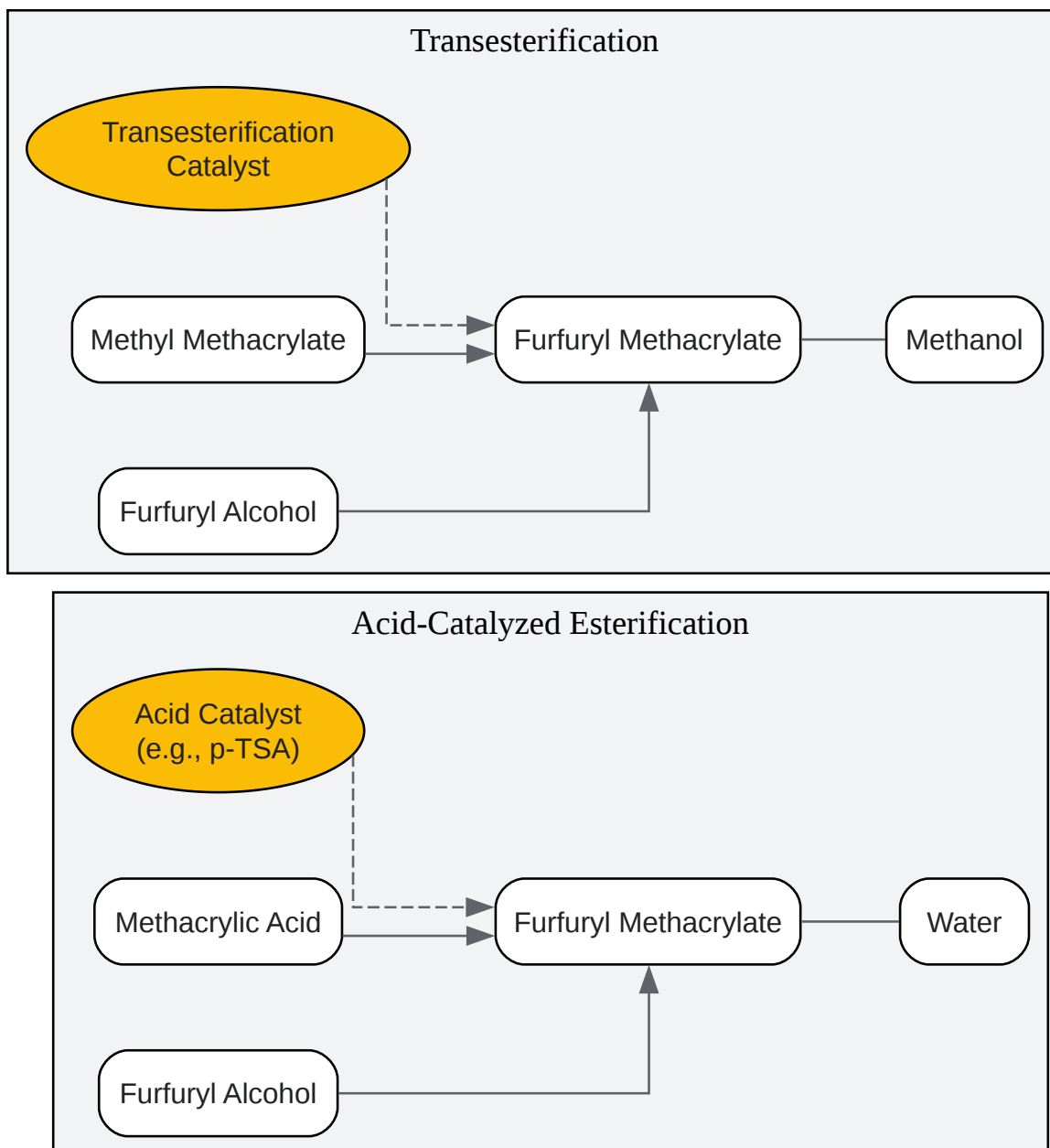
Transesterification

Transesterification offers an alternative route that avoids the use of corrosive methacrylic acid and the co-production of water.^[3] This method involves the reaction of furfuryl alcohol with a methyl or ethyl ester of methacrylic acid in the presence of a suitable catalyst.^[3]^[11]

Experimental Protocol: Transesterification for **Furfuryl Methacrylate** Synthesis

- **Catalyst Preparation (optional):** For catalysts like lithium tetrahydrofurfuryl-(2)-methoxide, lithium metal is reacted with tetrahydrofurfuryl alcohol until a clear solution is formed.^[11]
- **Reaction Setup:** A reaction vessel is charged with furfuryl alcohol, methyl methacrylate (in a molar ratio of approximately 1:1.5 to 1:2), and the transesterification catalyst (e.g., a tin or titanium-based catalyst, or a cyclic amidine compound).^[3]^[12] An inhibitor such as hydroquinone monomethyl ether is also added.
- **Reaction Conditions:** The reaction mixture is heated to a temperature between 60 and 80°C.^[11] A vacuum (e.g., 500-600 mbar) is applied to distill off the methanol/methyl methacrylate azeotrope formed during the reaction.^[11] The reaction is typically continued for 2-3 hours.^[11]

- Purification: After the reaction is complete, the crude product is purified by continuous vacuum distillation.[12]



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Caption: Synthesis routes to **furfuryl methacrylate**.

Polymerization of Furfuryl Methacrylate

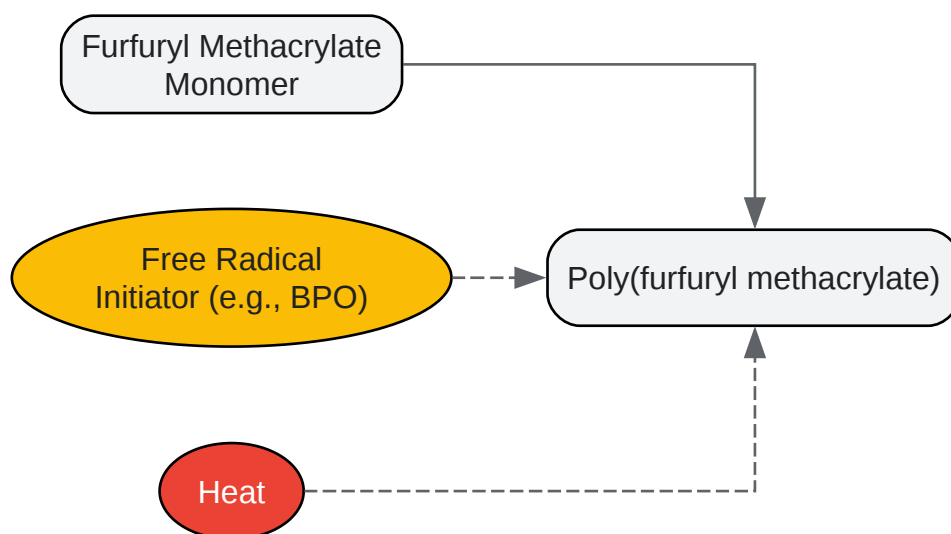
The methacrylate group of FMA allows for its polymerization through various techniques, leading to the formation of poly(**furfuryl methacrylate**) (PFMA).

Free Radical Polymerization (FRP)

Conventional free radical polymerization is a common method for polymerizing FMA.[3] However, this method can sometimes lead to cross-linking and gel formation due to side reactions involving the furan ring, making it difficult to control the polymer's molecular weight and architecture.[3]

Experimental Protocol: Free Radical Polymerization of **Furfuryl Methacrylate**

- **Monomer Preparation:** **Furfuryl methacrylate** is passed through a basic alumina column to remove the inhibitor.[4]
- **Reaction Setup:** The inhibitor-free FMA is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Initiator Addition:** A free radical initiator, such as benzoyl peroxide (BPO), is added to the monomer.[4]
- **Polymerization:** The reaction vessel is purged with an inert gas (e.g., nitrogen) for approximately 15 minutes.[4] The mixture is then heated to a specific temperature (e.g., 80°C) for a set duration (e.g., 4 hours), followed by a higher temperature (e.g., 120°C) for an additional period (e.g., 2 hours) to ensure high conversion.[4]
- **Purification:** After the reaction, the crude polymer is dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator residues.[4] The purified polymer is then dried under vacuum.



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Caption: Free radical polymerization of **furfuryl methacrylate**.

Controlled Radical Polymerization (CRP)

To overcome the limitations of FRP, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed. These methods allow for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersities, and complex architectures like block copolymers, while avoiding gelation.[3]

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of **Furfuryl Methacrylate**

- **Reaction Setup:** A Schlenk flask is charged with **furfuryl methacrylate**, a solvent (e.g., anisole), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and an initiator (e.g., ethyl α -bromoisobutyrate, EBiB).
- **Catalyst Addition:** The copper(I) bromide (CuBr) catalyst is added to the flask.
- **Degassing:** The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
- **Polymerization:** The flask is then placed in a thermostatically controlled oil bath at a specific temperature (e.g., 90°C) to initiate polymerization. Samples are withdrawn periodically to

monitor monomer conversion and molecular weight evolution using techniques like ^1H NMR and Gel Permeation Chromatography (GPC).

- **Termination and Purification:** The polymerization is terminated by exposing the reaction mixture to air. The polymer is then diluted with a suitable solvent and passed through a neutral alumina column to remove the copper catalyst. The polymer is isolated by precipitation in a non-solvent and dried under vacuum.

Key Applications

The unique chemistry of **furfuryl methacrylate** and its polymers opens up a wide range of applications, from industrial coatings to advanced biomedical materials.

Table 2: Applications of **Furfuryl Methacrylate** and its Polymers

Application Area	Description	Reference(s)
Coatings, Adhesives, and Composites	PFMA and its copolymers exhibit excellent adhesion, thermal stability, and chemical resistance, making them suitable for high-performance coatings, adhesives, and as a matrix material in composites.	[1] [5] [7]
Self-Healing Materials	The furan moiety in PFMA can undergo a reversible Diels-Alder reaction with a dienophile, such as a bismaleimide, to form a cross-linked network. This network can be broken upon heating and reformed upon cooling, imparting self-healing properties to the material.	[3]
Biomedical Applications	FMA-based polymers and coatings have shown good biocompatibility and support for cell adhesion and proliferation, making them promising for tissue engineering scaffolds and biomedical device coatings.	[3] [7]
Drug Delivery Systems	Hydrogels based on FMA copolymers can be designed for the controlled release of therapeutic agents. The tunable hydrophilicity and cross-linking density allow for the modulation of drug release kinetics.	[1] [7]

Dental Materials

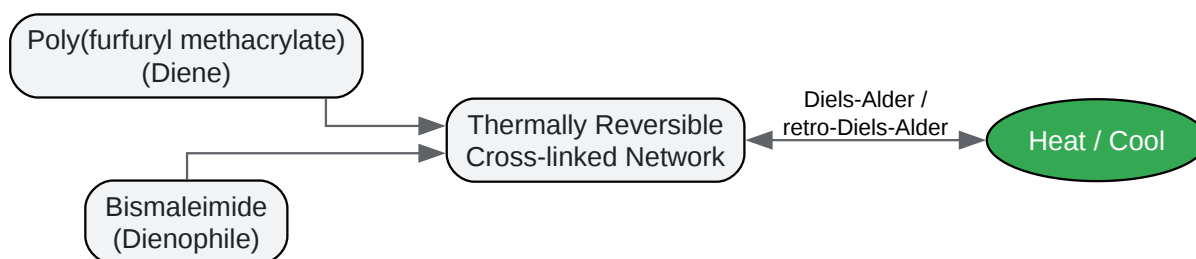
The strength, durability, and biocompatibility of FMA-based polymers make them suitable [7] for use in dental fillings and adhesives.

Diels-Alder Reaction for Self-Healing Materials

The furan ring in poly(**furfuryl methacrylate**) acts as a diene in the Diels-Alder reaction, readily reacting with dienophiles like bismaleimides to form a thermally reversible cross-linked network.

Experimental Protocol: Diels-Alder Reaction of Poly(**furfuryl methacrylate**)

- **Reactant Preparation:** A copolymer of **furfuryl methacrylate** and another monomer (e.g., styrene) is synthesized via a controlled polymerization technique. A bismaleimide cross-linker is also prepared.
- **Reaction Setup:** The furan-containing copolymer and the bismaleimide are dissolved in a suitable solvent, such as chloroform, in a reaction vessel.
- **Reaction:** The reaction is typically carried out at a moderate temperature (e.g., 25°C). The progress of the cross-linking reaction can be monitored by observing the decay in the UV absorbance of the maleimide group.
- **Characterization of Reversibility:** The thermal reversibility of the cross-linked network is confirmed by techniques such as Fourier-transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC), which can detect the breaking (retro-Diels-Alder) and reforming of the cross-links upon heating and cooling cycles.



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Caption: Reversible cross-linking via Diels-Alder reaction.

Safety and Handling

Furfuryl methacrylate is classified as a combustible liquid and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be worn when handling this chemical. It should be used in a well-ventilated area, and sources of ignition should be avoided. For storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Characterization Techniques

The successful synthesis and polymerization of **furfuryl methacrylate** are confirmed using various analytical techniques.

Table 3: Analytical Techniques for Characterization

Technique	Purpose	Reference(s)
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H and ^{13}C NMR are used to confirm the chemical structure of the FMA monomer and the resulting polymer, and to determine copolymer composition.	[3]
Fourier-Transform Infrared (FTIR) Spectroscopy	FTIR is used to identify the characteristic functional groups in the monomer and polymer, and to monitor the disappearance of the methacrylate C=C bond during polymerization.	[4]
Gel Permeation Chromatography (GPC)	GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.	
Differential Scanning Calorimetry (DSC)	DSC is used to determine the glass transition temperature (T_g) of the polymers and to study the thermal reversibility of the Diels-Alder reaction.	
Thermogravimetric Analysis (TGA)	TGA is used to evaluate the thermal stability of the polymers.	[4]

Conclusion

Furfuryl methacrylate is a highly versatile, bio-based monomer with significant potential in materials science and biomedical engineering. Its dual reactivity allows for the creation of a diverse range of polymers with tailored properties. The ability to form thermally reversible cross-links through the Diels-Alder reaction is particularly promising for the development of

smart materials, such as self-healing coatings and recyclable thermosets. Furthermore, its demonstrated biocompatibility and utility in forming hydrogels for controlled drug release position **furfuryl methacrylate** as a valuable building block for next-generation medical devices and therapeutic systems. Further research into the controlled polymerization of FMA and the exploration of its applications in advanced materials are expected to unlock its full potential.

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